molecular formula C20H21N5OS2 B2430029 (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone CAS No. 2034314-60-6

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone

カタログ番号: B2430029
CAS番号: 2034314-60-6
分子量: 411.54
InChIキー: XXPZHSFLMQRJHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C20H21N5OS2 and its molecular weight is 411.54. The purity is usually 95%.
BenchChem offers high-quality (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS2/c1-13-18(28-19(21-13)16-3-2-12-27-16)20(26)25-10-8-24(9-11-25)17-7-6-15(22-23-17)14-4-5-14/h2-3,6-7,12,14H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPZHSFLMQRJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Overview

This compound features a piperazine ring, a pyridazine moiety, and a thiazole group, which are known to contribute to various biological activities. The structural formula can be represented as follows:

C18H20N4OSC_{18}H_{20}N_4OS

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The thiazole structure enhances the compound's ability to interact with microbial targets, potentially disrupting their metabolic pathways. In vitro studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer properties. A study demonstrated that compounds with similar structures to our target compound displayed cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For instance, one study reported IC50 values below 10 µM for several thiazole-containing compounds against breast cancer cell lines, suggesting that the thiazole moiety is crucial for enhancing cytotoxicity .

The biological activity of the compound is believed to stem from its ability to bind to specific enzymes or receptors involved in disease pathways. For example, the piperazine ring may facilitate interaction with neurotransmitter receptors, while the thiazole group may engage in hydrogen bonding with target proteins. Molecular docking studies have suggested that these interactions can lead to inhibition of critical signaling pathways in cancer cells .

Study 1: Anticancer Efficacy

In a recent study, a series of thiazole derivatives were synthesized and tested for their anticancer properties. The compound (similar to our target) showed significant inhibition of cell proliferation in MCF-7 breast cancer cells, with an observed IC50 value of 5 µM. The study concluded that the presence of electron-donating groups on the phenyl ring enhanced the activity .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure exhibited minimum inhibitory concentrations (MIC) as low as 8 µg/mL, demonstrating strong antibacterial properties .

Data Table: Summary of Biological Activities

Activity TypeCompound Structure SimilarityObserved IC50/MIC ValuesReference
AnticancerThiazole derivatives<10 µM
AntimicrobialThiazole derivatives8 µg/mL
Neurotransmitter Receptor BindingPiperazine and pyridazine moietiesN/A

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A stepwise approach is recommended. First, synthesize the thiophene-thiazole core via condensation of 4-methyl-2-(thiophen-2-yl)thiazole-5-carbaldehyde with appropriate amines. For the piperazine-pyridazine moiety, cyclopropyl groups can be introduced via Suzuki-Miyaura coupling. Reflux in ethanol (2–4 hours) with catalytic acid/base improves cyclization efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/EtOH) enhances purity . Monitor reaction progress using TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structure and purity of this compound be confirmed?

  • Methodological Answer : Use a combination of:
  • NMR : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to verify connectivity of the pyridazine, piperazine, and thiophene-thiazole moieties .
  • FTIR : Confirm functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks .
  • X-ray crystallography : Resolve crystal packing and stereochemistry (monoclinic P21/c space group, β ≈ 91.5°) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Antioxidant : DPPH radical scavenging assay .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
    Include positive controls (e.g., ciprofloxacin for antimicrobial, ascorbic acid for antioxidant).

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and bioactivity?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict charge transfer and stability .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase for anticancer activity). Validate with crystallographic data from PDB entries (e.g., 1M17) .
  • ADMET Prediction : SwissADME or pkCSM to estimate solubility, permeability, and toxicity .

Q. How to address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Analysis : Re-evaluate IC50_{50} values under standardized conditions (pH, serum concentration) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
  • Target Selectivity : Perform kinome-wide profiling (e.g., KinomeScan) to rule off-target effects .

Q. What experimental designs are robust for studying environmental fate and degradation pathways?

  • Methodological Answer :
  • Hydrolytic Stability : Incubate in buffers (pH 3–9) at 25–50°C. Analyze degradation via HPLC-UV .
  • Photolysis : Expose to UV light (λ = 254 nm) and monitor by ESI-MS for byproducts .
  • Soil/Water Partitioning : Use OECD Guideline 106 (shake-flask method) to measure log Kow_{ow} .

試験管内研究製品の免責事項と情報

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